molecular formula C11H16N2O2S B5721335 N-(4-methylphenyl)pyrrolidine-1-sulfonamide

N-(4-methylphenyl)pyrrolidine-1-sulfonamide

Cat. No.: B5721335
M. Wt: 240.32 g/mol
InChI Key: RGUBNIUWXYNQNX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group attached to a 4-methylphenyl moiety. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of N-(4-methylphenyl)pyrrolidine-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-methylphenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-methylphenyl)pyrrolidine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent .

Comparison with Similar Compounds

N-(4-methylphenyl)pyrrolidine-1-sulfonamide can be compared with other sulfonamide derivatives and pyrrolidine-containing compounds:

Properties

IUPAC Name

N-(4-methylphenyl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUBNIUWXYNQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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